molecular formula C11H11N3S B3356907 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- CAS No. 69467-06-7

1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-

Cat. No.: B3356907
CAS No.: 69467-06-7
M. Wt: 217.29 g/mol
InChI Key: SBIGNNZSPFBXIC-UHFFFAOYSA-N
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Description

1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then cyclized with a suitable nitrile, such as acetonitrile, in the presence of a base like sodium ethoxide to yield the desired triazine compound.

Industrial Production Methods

Industrial production of 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions, leading to the formation of dihydrotriazine derivatives.

    Substitution: The aromatic ring and the triazine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine and aromatic derivatives.

Scientific Research Applications

1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. Additionally, its ability to generate reactive oxygen species can lead to oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-
  • 1,2,4-Triazine, 5-(4-methoxyphenyl)-3-(methylthio)-
  • 1,2,4-Triazine, 5-(4-chlorophenyl)-3-(methylthio)-

Uniqueness

1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- is unique due to the presence of both a 4-methylphenyl group and a methylthio group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

5-(4-methylphenyl)-3-methylsulfanyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-8-3-5-9(6-4-8)10-7-12-14-11(13-10)15-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIGNNZSPFBXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=NC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219675
Record name as-Triazine, 3-(methylthio)-5-(p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69467-06-7
Record name as-Triazine, 3-(methylthio)-5-(p-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069467067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name as-Triazine, 3-(methylthio)-5-(p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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